molecular formula C22H21ClN2O3S2 B10909118 butyl 4-({[(5Z)-5-(2-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]methyl}amino)benzoate

butyl 4-({[(5Z)-5-(2-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]methyl}amino)benzoate

Cat. No.: B10909118
M. Wt: 461.0 g/mol
InChI Key: QZEZWZORPZVWTA-UYRXBGFRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

BUTYL 4-[({5-[(Z)-1-(2-CHLOROPHENYL)METHYLIDENE]-4-OXO-2-THIOXO-1,3-THIAZOLAN-3-YL}METHYL)AMINO]BENZOATE: is a complex organic compound that features a thiazole ring, a chlorophenyl group, and a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of BUTYL 4-[({5-[(Z)-1-(2-CHLOROPHENYL)METHYLIDENE]-4-OXO-2-THIOXO-1,3-THIAZOLAN-3-YL}METHYL)AMINO]BENZOATE typically involves multiple steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the reaction of a thiourea derivative with a haloketone under acidic conditions.

    Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced via a condensation reaction with an appropriate aldehyde.

    Formation of the Benzoate Ester: The final step involves esterification of the benzoic acid derivative with butanol in the presence of a strong acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted chlorophenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, BUTYL 4-[({5-[(Z)-1-(2-CHLOROPHENYL)METHYLIDENE]-4-OXO-2-THIOXO-1,3-THIAZOLAN-3-YL}METHYL)AMINO]BENZOATE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology and Medicine

In biology and medicine, this compound has potential applications as an antimicrobial and anticancer agent. The presence of the thiazole ring and chlorophenyl group contributes to its biological activity, making it a candidate for drug development.

Industry

In industry, the compound can be used in the development of new materials with specific properties, such as enhanced thermal stability or unique electronic characteristics.

Mechanism of Action

The mechanism of action of BUTYL 4-[({5-[(Z)-1-(2-CHLOROPHENYL)METHYLIDENE]-4-OXO-2-THIOXO-1,3-THIAZOLAN-3-YL}METHYL)AMINO]BENZOATE involves its interaction with various molecular targets. The thiazole ring can interact with enzymes and proteins, inhibiting their function. The chlorophenyl group can enhance the compound’s ability to penetrate cell membranes, increasing its efficacy.

Comparison with Similar Compounds

Similar Compounds

  • BUTYL 4-[({5-[(Z)-1-(2-BROMOPHENYL)METHYLIDENE]-4-OXO-2-THIOXO-1,3-THIAZOLAN-3-YL}METHYL)AMINO]BENZOATE
  • BUTYL 4-[({5-[(Z)-1-(2-FLUOROPHENYL)METHYLIDENE]-4-OXO-2-THIOXO-1,3-THIAZOLAN-3-YL}METHYL)AMINO]BENZOATE

Uniqueness

The uniqueness of BUTYL 4-[({5-[(Z)-1-(2-CHLOROPHENYL)METHYLIDENE]-4-OXO-2-THIOXO-1,3-THIAZOLAN-3-YL}METHYL)AMINO]BENZOATE lies in its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C22H21ClN2O3S2

Molecular Weight

461.0 g/mol

IUPAC Name

butyl 4-[[(5Z)-5-[(2-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]methylamino]benzoate

InChI

InChI=1S/C22H21ClN2O3S2/c1-2-3-12-28-21(27)15-8-10-17(11-9-15)24-14-25-20(26)19(30-22(25)29)13-16-6-4-5-7-18(16)23/h4-11,13,24H,2-3,12,14H2,1H3/b19-13-

InChI Key

QZEZWZORPZVWTA-UYRXBGFRSA-N

Isomeric SMILES

CCCCOC(=O)C1=CC=C(C=C1)NCN2C(=O)/C(=C/C3=CC=CC=C3Cl)/SC2=S

Canonical SMILES

CCCCOC(=O)C1=CC=C(C=C1)NCN2C(=O)C(=CC3=CC=CC=C3Cl)SC2=S

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.